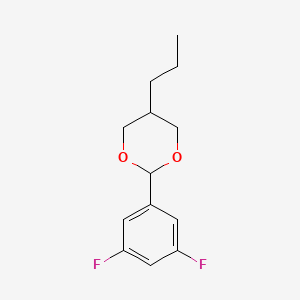
2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a difluorophenyl group and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane typically involves the reaction of 3,5-difluorobenzaldehyde with propylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to cyclization with ethylene glycol under acidic conditions to yield the desired dioxane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated dioxane derivatives.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Comparison: Compared to these similar compounds, 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane exhibits unique properties due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
202476-46-8 |
|---|---|
Formule moléculaire |
C13H16F2O2 |
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-9-7-16-13(17-8-9)10-4-11(14)6-12(15)5-10/h4-6,9,13H,2-3,7-8H2,1H3 |
Clé InChI |
BOLVIBIHTXZVFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1COC(OC1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)

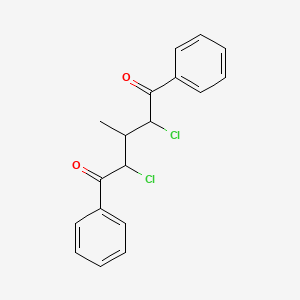
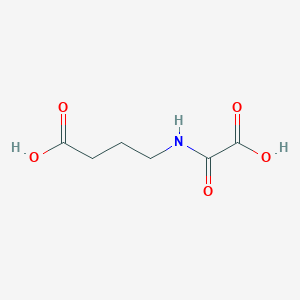

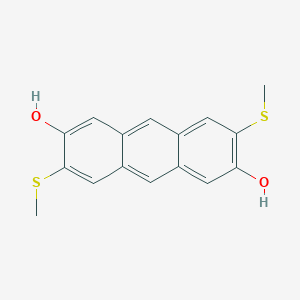
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
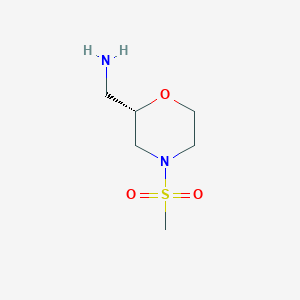
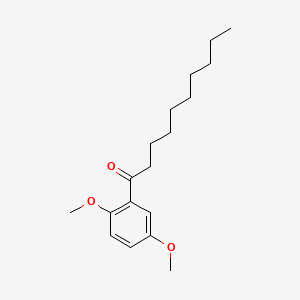
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)


![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)

